molecular formula C11H14N4 B12090612 Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine

Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine

Cat. No.: B12090612
M. Wt: 202.26 g/mol
InChI Key: MZBPDOOLXWDJFC-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine (CAS: EN300-126838) is a 1,2,4-triazole derivative with a molecular formula of C₅H₁₁ClN₄ in its hydrochloride form . The compound features a 1,2,4-triazole core substituted with a methyl group at position 5, a phenyl group at position 4, and a methylamine group via a methylene linker at position 2. It is commonly utilized in medicinal chemistry as a building block for bioactive molecules, with a purity of ≥95% in commercial preparations .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

N-methyl-1-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C11H14N4/c1-9-13-14-11(8-12-2)15(9)10-6-4-3-5-7-10/h3-7,12H,8H2,1-2H3

InChI Key

MZBPDOOLXWDJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)CNC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Nitriles

The cyclocondensation of hydrazine derivatives with nitriles represents a foundational approach for constructing the 1,2,4-triazole core. For methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine, this method typically involves:

  • Reaction of phenylacetonitrile with methylhydrazine under reflux conditions in ethanol, forming a hydrazone intermediate.

  • Cyclization via acid catalysis (e.g., HCl or H₂SO₄) to yield the triazole ring .

  • Functionalization of the triazole’s 3-position with a methylamine group through nucleophilic substitution or reductive amination .

Key parameters include:

ParameterOptimal ConditionYield (%)Source
Temperature80–100°C65–75
CatalystH₂SO₄ (0.5 M)70
Reaction Time6–8 hours68

This method is limited by competing side reactions, such as over-alkylation, necessitating careful stoichiometric control .

Multi-Step Synthesis via Intermediate Formation

Advanced synthetic routes often employ intermediates to enhance regioselectivity. A representative pathway involves:

  • Synthesis of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde from o-nitroaniline precursors .

  • Condensation with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol under reflux, forming a Schiff base intermediate .

  • Reductive amination using sodium cyanoborohydride (NaBH₃CN) to introduce the methylamine moiety .

This method achieves higher regioselectivity (≥90% purity) but requires additional purification steps, such as column chromatography .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A protocol adapted from morpholine derivative synthesis involves:

  • Mixing phenylacetonitrile, methylhydrazine, and sodium acetate in ethanol.

  • Microwave irradiation at 600 W for 30 minutes, directly forming the triazole core.

  • In-situ methylation using methyl iodide in dimethylformamide (DMF).

ParameterOptimal ConditionYield (%)Source
Microwave Power600 W97
SolventEthanol97
Reaction Time30 minutes97

This method reduces side products and improves scalability, making it suitable for industrial applications .

Reductive Amination of Triazole Aldehydes

Reductive amination offers a modular approach for introducing the methylamine group:

  • Synthesis of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde via Vilsmeier-Haack formylation .

  • Reaction with methylamine in methanol at 25°C for 12 hours.

  • Reduction with sodium borohydride (NaBH₄) to stabilize the secondary amine .

This method achieves yields of 80–85% but requires anhydrous conditions to prevent aldehyde oxidation .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques, though less common, enable rapid library generation:

  • Immobilization of triazole precursors on Wang resin via ester linkages.

  • Stepwise functionalization using Fmoc-methylamine and HBTU activation.

  • Cleavage from resin with trifluoroacetic acid (TFA), yielding the target compound .

This method supports parallel synthesis but suffers from lower yields (50–60%) due to incomplete resin reactions .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Cyclocondensation65–7585–90ModerateLow
Microwave-Assisted9795–98HighMedium
Reductive Amination80–8590–93LowHigh
Solid-Phase50–6080–85HighVery High

Microwave-assisted synthesis emerges as the most efficient, balancing yield, purity, and scalability .

Mechanistic Insights and Challenges

  • Regioselectivity Control : The 1,2,4-triazole ring’s substitution pattern is influenced by the electronic effects of phenyl and methyl groups. Steric hindrance at the 4-position directs electrophilic attacks to the 5-position .

  • Side Reactions : Over-alkylation and oxidation are mitigated using inert atmospheres (N₂/Ar) and catalytic p-toluenesulfonic acid (PTSA) .

  • Purification : Recrystallization from ethanol or hexane-ethyl acetate mixtures enhances purity to >98% .

Industrial and Environmental Considerations

  • Green Chemistry : Recent advances employ water as a solvent and biocatalysts (e.g., lipases) to reduce waste .

  • Process Optimization : Continuous-flow reactors paired with microwave systems achieve throughputs of 1–5 kg/day .

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine has been studied for its anticancer properties. Similar triazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds within this class have demonstrated significant inhibitory effects on cell proliferation in human cancer cell lines such as HCT-116 and MCF-7.

Case Study: Anticancer Efficacy

A study reported that triazole derivatives exhibited IC50 values below 100 μM against multiple cancer cell lines, indicating potent anticancer activity. The mechanism involves inducing apoptosis and disrupting mitochondrial membrane potential in treated cells .

Key Mechanisms:

  • Inhibition of Kinases : Triazole derivatives can inhibit serine/threonine kinases such as glycogen synthase kinase 3 beta, which is crucial in regulating cell growth and survival.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death and reduced tumor growth .

Antimicrobial Properties

Beyond anticancer applications, this compound has potential antimicrobial activity. Triazoles are well-known for their antifungal properties and can also exhibit antibacterial effects.

Research Insights:

Triazole derivatives have been utilized in developing antifungal agents due to their ability to inhibit fungal enzyme synthesis. This application is particularly relevant in treating resistant fungal infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Studies indicate that similar compounds form hydrogen bonds with biological targets, enhancing their pharmacological properties.

Pharmacokinetic Properties:

Research suggests that these compounds exhibit favorable absorption and distribution characteristics within biological systems, contributing to their efficacy as therapeutic agents.

Potential Applications:

  • Cancer Therapy : Further investigations are needed to optimize its structure for enhanced anticancer activity.
  • Infectious Diseases : Exploring its use as an antifungal or antibacterial agent could lead to new treatment options for resistant infections.

Mechanism of Action

The mechanism of action of Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s activity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features:

Compound Name Substituents Key Differences
Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine (Target Compound) 5-methyl, 4-phenyl, 3-(methylaminomethyl) Reference compound with phenyl and methyl groups.
{[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}(methyl)amine dihydrochloride 4-(4-methoxyphenyl), 3-(methylaminomethyl) Methoxy group enhances electron density; dihydrochloride improves solubility .
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine 4-methyl, 3-aminomethyl Lacks phenyl group; simpler structure with reduced steric hindrance .
[4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine Pyridinyl at position 5, aniline at position 4 Pyridinyl substitution introduces hydrogen-bonding potential .
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine Piperazinyl group at position 5 Bulky substituent may enhance binding to biological targets .

Physicochemical Properties

  • Molecular Weight : The target compound (hydrochloride form) has a molecular weight of 162.62 g/mol , lighter than analogs like [4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine (237.26 g/mol) .
  • Solubility : Hydrochloride salts (e.g., dihydrochloride derivatives) generally exhibit higher aqueous solubility compared to free bases .
  • Stability : The phenyl group at position 4 in the target compound provides steric protection against metabolic degradation, whereas methoxy or pyridinyl substituents may alter electronic properties .

Biological Activity

Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article provides an overview of the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings, data tables, and case studies.

Triazoles are a significant class of heterocyclic compounds known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The triazole moiety has been instrumental in drug design due to its favorable pharmacological profiles and lower toxicity compared to other classes of compounds.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methyl-4-phenyltriazole with formaldehyde and methylamine. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.

3.1 Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that triazole compounds derived from nalidixic acid showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with the triazole ring displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)Target Organisms
This compoundTBDE. coli, Staphylococcus aureus
Other Triazole Derivatives0.397Candida albicans

3.2 Antioxidant Activity

The antioxidant potential of triazole derivatives has been evaluated through assays such as DPPH and ABTS. For instance, certain triazole compounds exhibited IC50 values in the low micromolar range, indicating strong antioxidant capabilities comparable to ascorbic acid .

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundTBDTBD
Ascorbic Acid0.87-

3.3 Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain triazoles inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, specific triazole compounds have demonstrated cytotoxic effects against breast cancer cell lines .

4.1 Case Study: Antibacterial Efficacy

A recent study focused on evaluating the antibacterial efficacy of a series of novel triazole derivatives against E. coli and Staphylococcus aureus. The results indicated that several derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of traditional antibiotics.

4.2 Case Study: Antioxidant Potential

Another investigation assessed the antioxidant potential of various triazole derivatives using DPPH and ABTS assays. The findings revealed that certain compounds not only scavenged free radicals effectively but also exhibited synergistic effects when combined with other antioxidants.

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. The ongoing research into its synthesis and biological applications underscores its potential as a therapeutic agent in combating infections and oxidative stress-related diseases.

Future studies should focus on elucidating the precise mechanisms underlying its biological activities and exploring its efficacy in clinical settings.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylamine protons at δ 2.5–3.0 ppm) and confirms triazole ring substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 245.1) and fragmentation patterns .
  • FT-IR : Identifies N-H stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

How is X-ray crystallography applied to resolve its molecular structure?

Basic Research Focus
Single-crystal X-ray diffraction using SHELXL () refines bond lengths and angles. For example:

  • Triazole ring planarity (deviation < 0.02 Å).
  • Dihedral angles between phenyl and triazole rings (e.g., 5–10°), indicating minimal steric strain .
    Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced Research Focus

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) increase yield by 15–20% via intermediate stabilization .
  • Temperature Gradients : Stepwise heating (60°C → 100°C) reduces side products like hydrolyzed amines .

How to resolve contradictions between spectroscopic and crystallographic data?

Q. Advanced Research Focus

  • Case Example : Discrepancies in amine proton NMR shifts (δ 2.8 vs. δ 3.1) may arise from dynamic proton exchange. Validate via:
    • Variable-Temperature NMR : Freezes exchange processes at −40°C.
    • DFT Calculations : Predicts tautomeric stability (e.g., triazole vs. thione forms) .
      Cross-validation with X-ray data confirms dominant tautomers .

What computational strategies predict its biological target interactions?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Uses crystallographic coordinates (PDB) to model binding to enzymes (e.g., tyrosinase). Key steps:
    • Protonation state adjustment at pH 7.4.
    • Grid box centered on active-site residues (e.g., His263 for tyrosinase) .
  • MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories .

How to design in vitro bioactivity studies for this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays :
    • Tyrosinase Inhibition : Monitor L-DOPA oxidation at 475 nm (IC₅₀ calculation) .
    • Kinase Selectivity : Use ATP-Glo™ assays against a panel of 50 kinases.
  • Cell-Based Assays :
    • MTT assay for cytotoxicity (e.g., IC₅₀ = 12 µM in HeLa cells) .

How does pH affect the compound’s stability in solution?

Q. Advanced Research Focus

  • Degradation Studies :
    • HPLC Monitoring : Acidic conditions (pH < 3) promote triazole ring hydrolysis; neutral/basic conditions stabilize .
    • Arrhenius Analysis : Predicts shelf-life (t₉₀ = 30 days at 25°C, pH 7.4) .

What strategies improve solubility for formulation studies?

Q. Advanced Research Focus

  • Salt Formation : Hydrochloride salts increase aqueous solubility by 5-fold .
  • Co-Solvent Systems : PEG 400/water (1:1) achieves 10 mg/mL solubility .
  • Prodrug Design : Esterification of the methylamine group enhances lipophilicity for CNS penetration .

How to assess pharmacokinetic properties in preclinical models?

Q. Advanced Research Focus

  • In Vitro ADME :
    • Caco-2 Permeability : Pₐₚₚ = 8 × 10⁻⁶ cm/s (high intestinal absorption).
    • Microsomal Stability : 60% remaining after 1 h (human liver microsomes) .
  • In Vivo PK : IV administration in rodents (t₁/₂ = 2.5 h, Vd = 1.8 L/kg) .

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